Regioisomeric Differentiation in YAP/TAZ-TEAD Inhibitor Patent Claims
Patent WO2017064277A1 explicitly claims compounds containing the 5-methyl-1,1-dioxo-1,2-benzothiazol-3-one core as distinct chemical entities within a library of YAP/TAZ-TEAD interaction inhibitors [1]. The 5-methyl substituted scaffold is enumerated alongside 7-methoxy-5-methyl, 5-methyl-3-hydrazono, and other specifically substituted variants, while unsubstituted benzothiazolone dioxides are claimed under separate Markush formulae. This structural differentiation at the patent claim level indicates that the 5-methyl group is considered material to the inventive entity, not an obvious or trivial substitution. No direct comparative IC₅₀ data between 5-methyl and unsubstituted analogs is publicly disclosed within this patent family.
| Evidence Dimension | Patent claim scope differentiation |
|---|---|
| Target Compound Data | 5-methyl-1,1-dioxo-1,2-benzothiazol-3-one core explicitly claimed in WO2017064277A1 |
| Comparator Or Baseline | Unsubstituted and N-substituted 1,1-dioxo-1,2-benzothiazol-3-one cores claimed under separate Markush structures |
| Quantified Difference | Not quantified; structural differentiation only |
| Conditions | Patent intellectual property landscape; no public head-to-head biological data available |
Why This Matters
For organizations prosecuting or freedom-to-operate around YAP/TAZ-TEAD inhibitor patents, the 5-methyl regioisomer represents a distinct chemical space from unsubstituted or N-alkylated saccharin derivatives, directly affecting IP strategy and compound selection.
- [1] WO2017064277A1. New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma. WIPO (PCT). 2017. View Source
